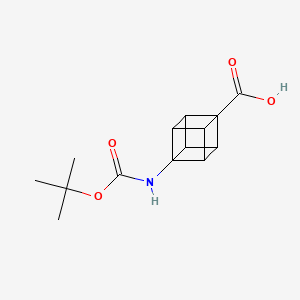
4-叔丁氧羰氨基-立方烷-1-羧酸
描述
4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is predicted to be 427.2±44.0 °C. The density is predicted to be 1.49±0.1 g/cm3. The pKa value is predicted to be 4.40±0.40 .科学研究应用
催化应用
立方烷衍生物(如 4-叔丁氧羰氨基-立方烷-1-羧酸)的一项重要应用是在催化中。Lee 等人(2016 年)的一项研究探索了具有立方烷型核心的四聚体 Co(ii)配合物用于烯烃环氧化,在温和条件下展示了高效率和产率(Lee 等人,2016)。这表明立方烷衍生物在催化体系中的潜力。
自由基的产生和稳定性
Della 等人(1992 年)研究了从立方烷衍生物中产生立方自由基,揭示了这些自由基的反应机理和稳定性的见解(Della 等人,1992)。这项研究对立方烷衍生物在化学合成和材料科学中的应用具有影响。
磁性
立方烷衍生物因其磁性而受到研究。Sivanesan 等人(2013 年)合成了一种具有独特磁性的立方烷型 Mn4 簇,该簇可能在磁性材料和数据存储技术中得到应用(Sivanesan 等人,2013)。
合成和表征
Della 和 Patney(1976 年)关于合成各种氘代立方烷类似物(包括涉及羧酸的方法)的研究有助于我们了解立方烷衍生物的合成和性质(Della 和 Patney,1976)。这对于开发新材料和药物至关重要。
有机化学和合成
Smith 等人(2001 年)描述了使用叔丁氧羰氨基导向的氢化方法合成特定的环戊烷甲酸甲酯,展示了立方烷衍生物在有机合成中的效用(Smith 等人,2001)。
安全和危害
The compound is classified under GHS07. The hazard statements include H319 (causes serious eye irritation), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H315 (causes skin irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cubane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-12(2,3)19-11(18)15-14-7-4-8(14)6-9(14)5(7)13(4,6)10(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTXWKKAUMSKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000931-72-5 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-cubanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B3070061.png)



![3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3070092.png)
![1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one](/img/structure/B3070107.png)
amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B3070115.png)

